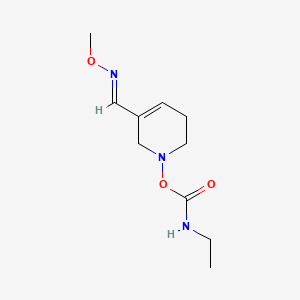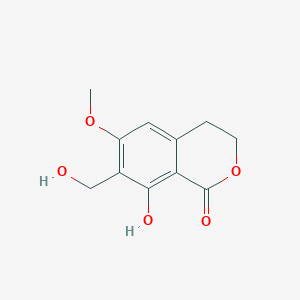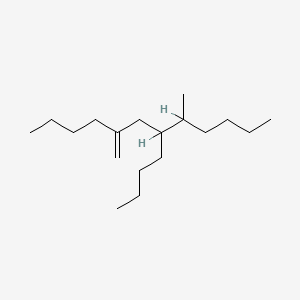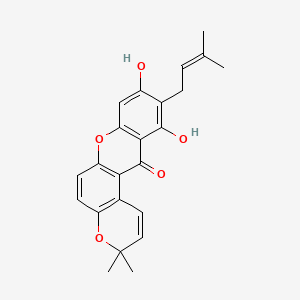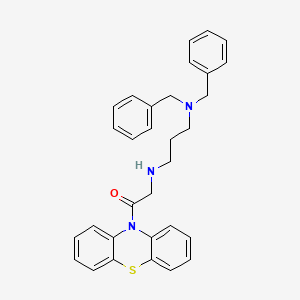
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a phenothiazine core with a 10-(N-(3-(dibenzylamino)propyl)glycyl) substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis may involve the following steps:
N-Substitution: Introduction of the dibenzylamino group at the nitrogen atom of the phenothiazine core.
Glycyl Substitution: Attachment of the glycyl group to the N-(3-(dibenzylamino)propyl) moiety.
These reactions are usually carried out under controlled conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine derivatives, including 10-(N-(3-(dibenzylamino)propyl)glycyl)-, undergo various chemical reactions, such as:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of phenothiazine derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a different substitution pattern.
The uniqueness of 10-(N-(3-(dibenzylamino)propyl)glycyl)- lies in its specific substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
96371-87-8 |
|---|---|
Molekularformel |
C31H31N3OS |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
2-[3-(dibenzylamino)propylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H31N3OS/c35-31(34-27-16-7-9-18-29(27)36-30-19-10-8-17-28(30)34)22-32-20-11-21-33(23-25-12-3-1-4-13-25)24-26-14-5-2-6-15-26/h1-10,12-19,32H,11,20-24H2 |
InChI-Schlüssel |
GPPAGXYUMAJQJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


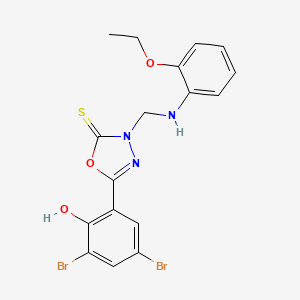
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
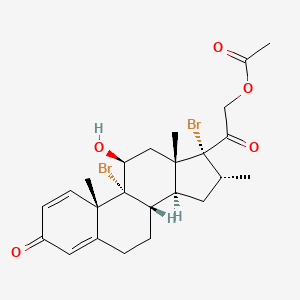
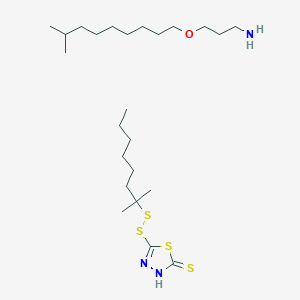

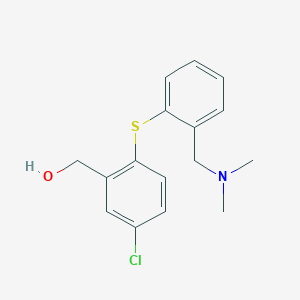
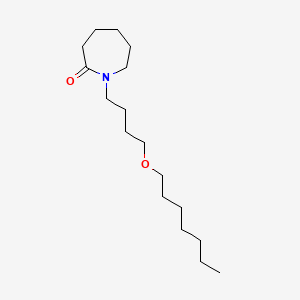
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
